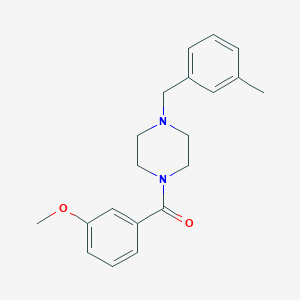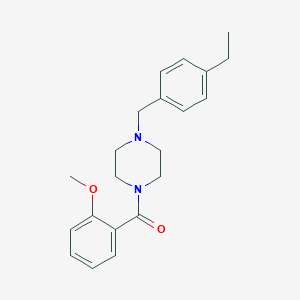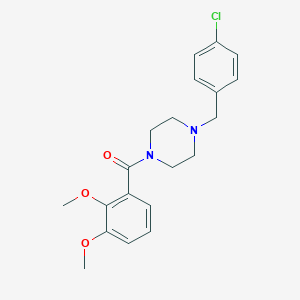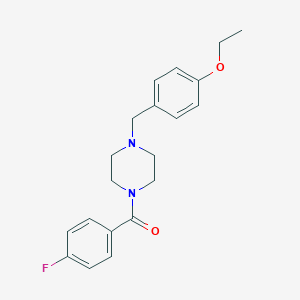![molecular formula C20H20ClF3N2O2 B247536 1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247536.png)
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as CTB or CPTP, is a chemical compound with potential applications in scientific research. It is a piperazine derivative that has been synthesized for its ability to modulate certain biological processes.
Mécanisme D'action
The mechanism of action of CTB involves its interaction with the dopamine D2 receptor and the sigma-1 receptor. CTB has been shown to act as a partial agonist at the dopamine D2 receptor, meaning it can both activate and inhibit the receptor depending on the context. At the sigma-1 receptor, CTB has been shown to act as an agonist, meaning it activates the receptor. The exact mechanisms by which CTB modulates these receptors are still being studied, but it is thought to involve changes in receptor conformation and downstream signaling pathways.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which can affect mood, motivation, and reward processing. CTB has also been shown to modulate calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. Additionally, CTB has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CTB has several advantages for lab experiments. It is a well-characterized compound with high purity and yield, making it easy to obtain and use in experiments. Additionally, its ability to modulate specific receptors makes it a valuable tool for studying the role of those receptors in various physiological and pathological processes. However, CTB also has some limitations. Its effects can be context-dependent, meaning they may vary depending on the experimental conditions. Additionally, its effects on other receptors and signaling pathways are not well understood, which can make interpretation of results more difficult.
Orientations Futures
There are several future directions for CTB research. One area of interest is its potential therapeutic applications in neurological disorders such as addiction, depression, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms by which CTB modulates dopamine and sigma-1 receptors, as well as its effects on other receptors and signaling pathways. Finally, CTB could be used as a tool for developing new drugs that target these receptors, potentially leading to more effective and targeted therapies for various disorders.
Méthodes De Synthèse
The synthesis of CTB involves a series of chemical reactions that result in the formation of the piperazine derivative. The starting materials include 4-chlorophenol, 2-(trifluoromethyl)benzyl chloride, and piperazine. The reaction proceeds through several steps, including acetylation and nucleophilic substitution, to yield the final product. The synthesis of CTB has been optimized for high yield and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
CTB has been used in scientific research for its ability to modulate certain biological processes. Specifically, it has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in various physiological and pathological processes. CTB has been used to study the role of these receptors in addiction, depression, and other disorders. Additionally, CTB has been used to study the effects of dopamine and sigma-1 receptor modulation on neuronal activity and behavior.
Propriétés
Nom du produit |
1-[(4-Chlorophenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
Formule moléculaire |
C20H20ClF3N2O2 |
Poids moléculaire |
412.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H20ClF3N2O2/c21-16-5-7-17(8-6-16)28-14-19(27)26-11-9-25(10-12-26)13-15-3-1-2-4-18(15)20(22,23)24/h1-8H,9-14H2 |
Clé InChI |
UMWIZWHPVGMTDU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1'-(Bicyclo[2.2.1]hept-2-yl)-4-methyl-1,4'-bipiperidine](/img/structure/B247456.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)





